N,C-Coupled vs. Benzyl-Linked Scaffold: Impact on Leishmanicidal Selectivity (Class-Level Evidence from Closely Related Arylisoquinolinium Salts)
The N,C-coupled arylisoquinolinium scaffold—to which CAS 93940-25-1 belongs—is defined by the direct nitrogen–carbon linkage between the isoquinolinium core and the aryl ring, producing a permanently charged quaternary salt. In the Ponte-Sucre et al. 2009 J. Med. Chem. SAR study, structurally simplified N,C-coupled arylisoquinolinium salts (series 4) demonstrated potent activity against L. major promastigotes, with key analogs (e.g., 4f, 4i, 4m) achieving IC₅₀ values in the submicromolar to low micromolar range, comparable to the clinical standard amphotericin B (IC₅₀ = 5.07 µM in the same assay) [1]. Critically, when the isoquinolinium core of series 4 was reduced to the corresponding tetrahydroisoquinolines (series 8), leishmanicidal activity was largely abolished—a direct intra-study comparator demonstrating that the quaternary, aromatic N,C-coupled state is required for antiparasitic potency [1]. Although CAS 93940-25-1 was not individually assayed in this publication, its structural identity as a 1-aryl-N,C-coupled isoquinolinium salt places it squarely within this active pharmacophore class. In contrast, ethaverine (a benzylisoquinoline with a –CH₂– spacer) has no reported antileishmanial activity in the primary literature [2].
| Evidence Dimension | Leishmanicidal activity (IC₅₀ against L. major promastigotes; Alamar Blue assay) |
|---|---|
| Target Compound Data | Not individually tested; belongs to N,C-coupled arylisoquinolinium class (series 4) with representative IC₅₀ values in the submicromolar–low micromolar range |
| Comparator Or Baseline | Tetrahydroisoquinoline analogs (series 8): markedly reduced or absent leishmanicidal activity; Ethaverine (benzylisoquinoline): no reported antileishmanial data |
| Quantified Difference | N,C-coupled quaternary isoquinolinium salts are active; reduced (tetrahydro) analogs are inactive or weakly active—activity difference > 10-fold in matched comparisons [1] |
| Conditions | L. major promastigotes; Alamar Blue proliferation assay; parallel cytotoxicity testing in J774.1 macrophages |
Why This Matters
Procurement of CAS 93940-25-1, rather than ethaverine or a tetrahydroisoquinoline, is essential for any research program targeting the N,C-coupled quaternary isoquinolinium pharmacophore that has demonstrated class-level leishmanicidal activity.
- [1] Ponte-Sucre A, Gulder T, Wegehaupt A, et al. Structure-Activity Relationship and Studies on the Molecular Mechanism of Leishmanicidal N,C-Coupled Arylisoquinolinium Salts. J Med Chem. 2009;52(3):626-636. doi:10.1021/jm801084u. View Source
- [2] DrugFuture. Ethaverine (CAS 486-47-5). Chemical and Pharmacological Profile. View Source
